C27H21N3O9S2
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Overview
Description
The compound with the molecular formula C27H21N3O9S2 is a sulfonamide derivative. Sulfonamides are a class of compounds that contain the sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine group. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27H21N3O9S2 typically involves the reaction of an aromatic amine with a sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or chloroform.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of This compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C27H21N3O9S2: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Produces sulfonic acids or sulfoxides.
Reduction: Yields amines or alcohols.
Substitution: Results in the formation of new sulfonamide derivatives.
Scientific Research Applications
C27H21N3O9S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent and in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of C27H21N3O9S2 involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may interfere with metabolic pathways, particularly those involving the synthesis of nucleic acids or proteins.
Comparison with Similar Compounds
C27H21N3O9S2: can be compared with other sulfonamide derivatives:
Similar Compounds: Sulfamethoxazole, Sulfadiazine, Sulfapyridine.
Uniqueness: The unique structural features of may confer specific binding affinities and selectivities, making it a valuable compound for targeted applications.
By understanding the detailed properties and applications of This compound , researchers can harness its potential in various scientific and industrial fields
Properties
IUPAC Name |
methyl 2-[[8-[(2-methoxycarbonylphenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O9S2/c1-38-26(32)15-8-3-5-12-19(15)29-40(34,35)21-14-22(24-23-17(21)10-7-11-18(23)25(31)28-24)41(36,37)30-20-13-6-4-9-16(20)27(33)39-2/h3-14,29-30H,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIYFYVNUSQPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=CC=C5C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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